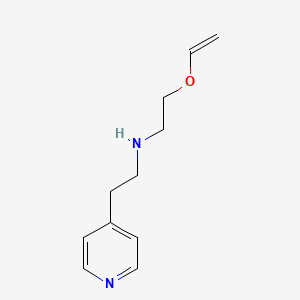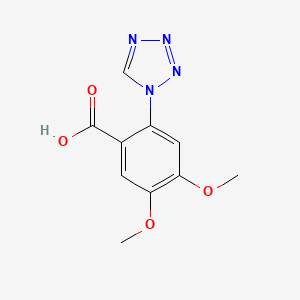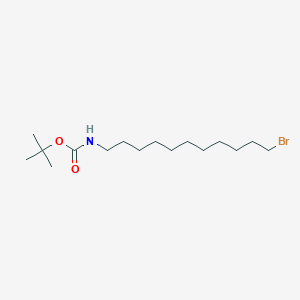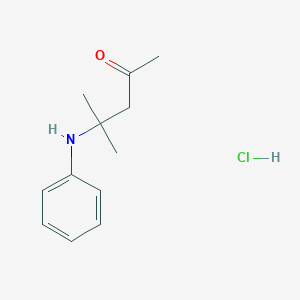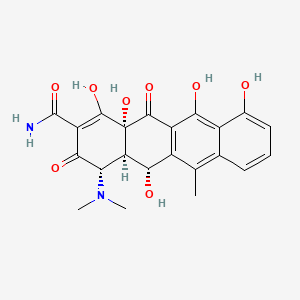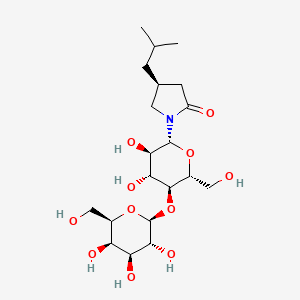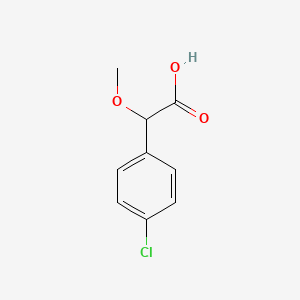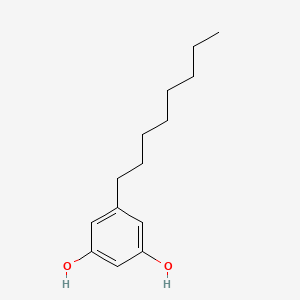
5-Octylresorcinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Octylresorcinol and its analogs, like 2-hexyl-5-propylresorcinol, are derived from medium-chain-length fatty acids through an unusual head-to-head condensation process. A study describes the synthesis of long chain 5-n-alkylresorcinols, present in whole grain products, by a novel modification of the Wittig reaction .Molecular Structure Analysis
5-Octylresorcinol has a molecular weight of 212.3 g/mol and a molecular formula of C10H18O2. The molecular structure of 5-Octylresorcinol is similar to that of 4-Octylresorcinol, which has a molecular formula of C14H22O2 .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Bacterial Applications
5-Octylresorcinol and its analogs, like 2-hexyl-5-propylresorcinol, are derived from medium-chain-length fatty acids through an unusual head-to-head condensation process. Found in Pseudomonas aurantiaca, these compounds are produced via a biosynthetic pathway involving specific genes and enzymes. This pathway is thought to be similar to the one for flexirubin-type pigments in certain bacteria belonging to the order Cytophagales (Nowak-Thompson et al., 2003).
Antioxidant Properties
Alkylresorcinols, including variants like 5-n-pentadecylresorcinol, are noted for their antioxidant properties. They protect polyunsaturated fatty acids from peroxidation. However, their specific structural features, such as meta-dihydroxy substitutions, do not support active hydrogen donation or scavenging of peroxyl radicals, which are crucial in preventing lipid oxidation (Kamal-Eldin et al., 2001).
Plant-Based Occurrences
Orcinol, a derivative of 5-methylresorcinol, has been detected in higher plants within the Ericaceae family. It was identified as a β-d-glucoside in leaves of Erica arborea and is known for its rare but scattered occurrence in plants (Harborne & Williams, 1969).
Membrane Permeability Effects
Studies have shown that 5-(n-heptadecenyl)resorcinol, a main resorcinol derivative in rye grain, influences the permeability of erythrocyte membranes. It increases the membrane's permeability for various solutes, indicating a significant membrane-perturbing action that could be responsible for its biological effects (Kozubek, 1987).
Antimutagenic Properties
5-Methylresorcinol (5-MR) has been studied for its effect on reducing the mutagenic activity of substances like benzo(a)pyrene and gamma-radiation. It efficiently suppresses the induction of direct gene mutations and the formation of micronuclei in experimental settings, possibly due to its inhibition of free-radical processes (Pashin et al., 1985).
Wirkmechanismus
Target of Action
5-Octyl-1,3-benzenediol, also known as 5-Octylresorcinol, is a derivative of resorcinol . Resorcinol is primarily used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders and infections . Therefore, the primary targets of 5-Octyl-1,3-benzenediol are likely to be similar to those of resorcinol, which include skin cells and various pathogens causing skin infections.
Mode of Action
It is known that resorcinol, the parent compound, exerts a keratolytic activity . This means it works by helping to remove hard, scaly, or roughened skin . It is plausible that 5-Octyl-1,3-benzenediol may share a similar mode of action.
Biochemical Pathways
Resorcinol has been shown to inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s possible that 5-Octyl-1,3-benzenediol may have similar effects on these biochemical pathways.
Pharmacokinetics
Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide , which may influence its bioavailability.
Result of Action
Resorcinol is known to exert a keratolytic activity, helping to remove hard, scaly, or roughened skin . It may also have anti-thyroidal activity .
Action Environment
The action, efficacy, and stability of 5-Octyl-1,3-benzenediol are likely to be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in aqueous or alcoholic environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.
Eigenschaften
IUPAC Name |
5-octylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-13(15)11-14(16)10-12/h9-11,15-16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJIXDOPKBTCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octyl-1,3-benzenediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




